molecular formula C12H14O3 B1588383 5,6-Dimethoxy-1-tetralone CAS No. 24039-89-2

5,6-Dimethoxy-1-tetralone

Cat. No.: B1588383
CAS No.: 24039-89-2
M. Wt: 206.24 g/mol
InChI Key: JBHSDODMGMJWSE-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-tetralone: is an organic compound with the molecular formula C12H14O3. It is a key intermediate in the synthesis of various bioactive molecules, including antidepressants and dopamine agonists. This compound is characterized by its two methoxy groups attached to the aromatic ring and a ketone functional group on the tetralone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-1-tetralone typically involves the transformation of 6-methoxy-1,2,3,4-tetrahydronaphthalene. The process begins with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene using N-bromo succinimide, followed by methoxylation and oxidation steps . The reaction conditions often involve the use of copper(I) iodide and dimethylformamide in the presence of sodium methoxide .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. Continuous-flow synthesis is one such method that has been adopted for the production of similar compounds. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-1-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted tetralones.

Scientific Research Applications

5,6-Dimethoxy-1-tetralone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1-tetralone involves its interaction with specific molecular targets and pathways. For instance, as a precursor to dopamine agonists, it influences the dopaminergic pathways in the brain. The methoxy groups and the ketone functional group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 6,7-Dimethoxy-1-tetralone
  • 5-Methoxy-1-tetralone
  • 6-Methoxy-1-tetralone

Comparison: 5,6-Dimethoxy-1-tetralone is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 6,7-Dimethoxy-1-tetralone, it has different applications and reactivity patterns due to the distinct positions of the methoxy groups .

Properties

IUPAC Name

5,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHSDODMGMJWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429128
Record name 5,6-dimethoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24039-89-2
Record name 5,6-dimethoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 5,6-Dimethoxy-1-tetralone of interest to researchers?

A1: this compound serves as a crucial building block in synthesizing various complex organic molecules, particularly pharmaceuticals. For instance, it acts as a key intermediate in producing ABT-200, an antidepressant compound. []

Q2: What are the common starting materials used to synthesize this compound?

A2: Researchers have explored different synthetic routes for this compound. One approach utilizes the readily available and cost-effective guaiacol as the starting material. [] Another method involves the transformation of 6-methoxy tetralin. []

Q3: Are there any alternative synthetic approaches to access this compound or related compounds?

A3: Yes, research highlights the synthesis of a structurally similar compound, 3-carbomethoxy-4-(3′,4′-dimethoxyphenyl)-5,6-dimethoxy-1-tetralone, which serves as a key intermediate in the synthesis of phyllodulcin. While the full synthesis details aren't provided in the abstract, this suggests the exploration of different synthetic pathways to access related tetralone derivatives. []

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